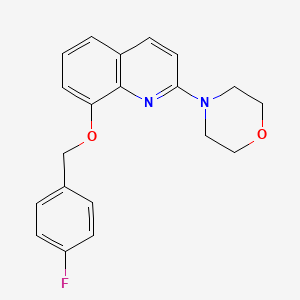
4-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)morpholine, also known as Compound A, is a small molecule drug that has shown promising results in various scientific research studies.
Scientific Research Applications
Synthesis and Characterization
One fundamental application of this compound lies in its synthesis and characterization, providing insights into the structural and chemical properties of novel oxovanadium(V) complexes. For instance, Sheng et al. (2016) synthesized a new oxovanadium(V) complex featuring a coordination of donor atoms from N'-(3-ethoxy-2-hydroxybenzylidene)-4-fluorobenzohydrazide and 8-hydroxyquinoline anions, highlighting the compound's potential as a scaffold for complexation with metals (Sheng, Cheng, You, & Zhu, 2016).
Biological Applications
The compound also plays a crucial role in the development of bioactive molecules. For example, Aleksanyan and Hambardzumyan (2013) explored the synthesis of new quinoline derivatives for potential antioxidant and radioprotector applications, underscoring the chemical's versatility in creating biochemically relevant molecules (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial and Anticorrosion Properties
Moreover, the antimicrobial and anticorrosion properties of quinoline derivatives, including those similar in structure to the specified compound, have been investigated. Douche et al. (2020) studied the anti-corrosion efficiency of 8-hydroxyquinoline derivatives for mild steel in acidic media, demonstrating the compound's applicability in industrial settings to protect metals against corrosion (Douche et al., 2020).
Material Science and Sensing Applications
In material science, the synthesis of fluorophenyl substituted 8-hydroxyquinoline derivatives has shown promising results in the development of fluorescent materials. Suliman, Al-Nafai, and Al-Busafi (2014) synthesized new complexes with enhanced fluorescence properties, indicating the potential use of these compounds in optical materials and sensors (Suliman, Al-Nafai, & Al-Busafi, 2014).
Properties
IUPAC Name |
4-[8-[(4-fluorophenyl)methoxy]quinolin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c21-17-7-4-15(5-8-17)14-25-18-3-1-2-16-6-9-19(22-20(16)18)23-10-12-24-13-11-23/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHNLDGNTPXBIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
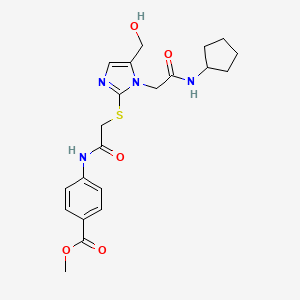
![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2610978.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide](/img/structure/B2610981.png)
![N-methyl-6-(methylsulfanyl)-N-[1-(3-nitrophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2610982.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)urea](/img/structure/B2610983.png)
![2-{[1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2610985.png)
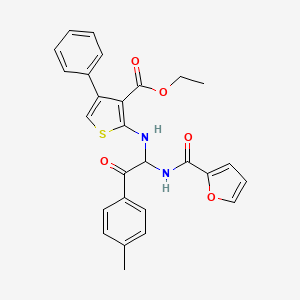

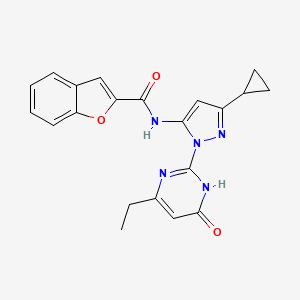
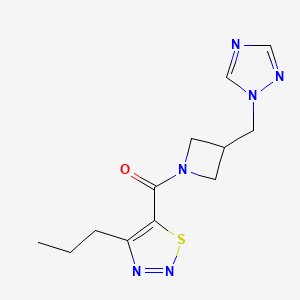
![2-bromo-5-methoxy-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2610992.png)
![2-[2-(Dimethylamino)ethoxy]-5-fluorobenzonitrile](/img/structure/B2610993.png)
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B2610996.png)

